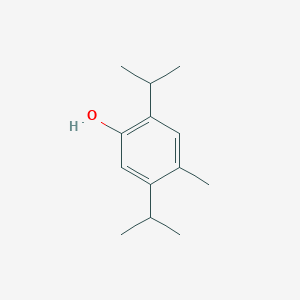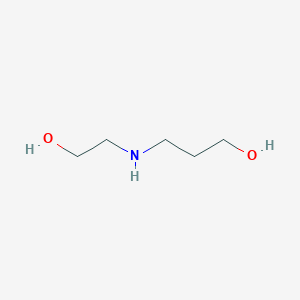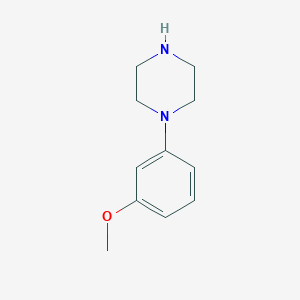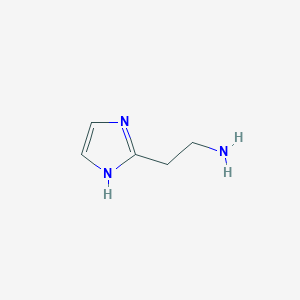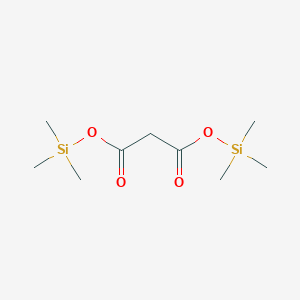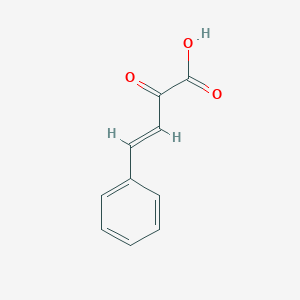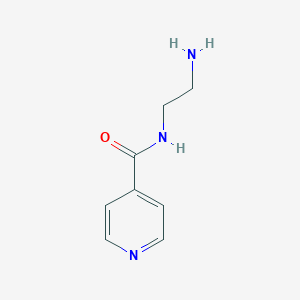
3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene, also known as myrcene, is a terpene commonly found in various plants, including hops, mangoes, and bay leaves. Myrcene is a colorless liquid with a fruity, earthy aroma and is widely used in the fragrance and flavor industry. In recent years, myrcene has gained attention in the scientific community for its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene is not fully understood, but it is believed to interact with various receptors in the body, including the CB1 and CB2 receptors. Myrcene has also been shown to modulate the activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects:
Myrcene has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. Myrcene has also been found to have sedative effects, possibly through its interaction with the GABA receptors. Additionally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene has been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene in lab experiments is its availability. Myrcene is widely available and can be easily synthesized or extracted from plant material. Additionally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene has been extensively studied, and its effects are well-documented. However, one limitation of using 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene in lab experiments is its potential for variability. The concentration of 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene in plant material can vary depending on various factors, such as the time of harvest and the growing conditions.
Orientations Futures
There are several potential future directions for research on 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Myrcene has been shown to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these conditions. Additionally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene has been found to have anti-cancer properties, and further research could explore its potential as a cancer treatment. Finally, 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene's potential as a natural insecticide could be further explored, as it has been found to be effective against a variety of insect pests.
Méthodes De Synthèse
Myrcene can be synthesized through various methods, including steam distillation, solvent extraction, and chromatographic separation. The most common method for producing 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene is through steam distillation of the essential oils of plants that contain 3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene.
Applications De Recherche Scientifique
Myrcene has been studied for its potential therapeutic benefits, including anti-inflammatory, analgesic, and sedative effects. It has also been shown to have antimicrobial and antioxidant properties. Myrcene has been found to enhance the effects of other cannabinoids, such as THC, in the treatment of pain and inflammation.
Propriétés
Numéro CAS |
18663-67-7 |
|---|---|
Nom du produit |
3-Methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
3-methyl-6-(6-methylhepta-1,5-dien-2-yl)cyclohexene |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,13,15H,4-5,7,9,11H2,1-3H3 |
Clé InChI |
HLXYVONWCAIOIR-UHFFFAOYSA-N |
SMILES |
CC1CCC(C=C1)C(=C)CCC=C(C)C |
SMILES canonique |
CC1CCC(C=C1)C(=C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





